2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylamino group, a thioether group, a carboxamide group, and a pyrimidine ring . These groups are common in many pharmaceuticals and biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar carboxamide group suggests that this compound might have some degree of solubility in water . Its melting and boiling points, as well as other physical properties, would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity A common theme in the research surrounding complex chemical compounds is their synthesis for potential biological activities. For instance, compounds synthesized from visnaginone and khellinone derivatives have been explored for their anti-inflammatory and analgesic properties, indicating a potential research avenue for complex compounds in therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These studies involve detailed synthesis procedures and biological efficacy evaluations, highlighting the importance of chemical innovation in developing new pharmaceutical agents.
Antimicrobial and Antioxidant Potential Research on newly synthesized chemical structures also extends to their antimicrobial and antioxidant capabilities. For example, studies on quinazoline-4(3H)-ones have demonstrated significant in vitro antibacterial activities, suggesting the potential for complex compounds to serve as templates for new antimicrobial agents (Ashok Kumar, Pratibha Sharma, P. Kumari, Bhagwan Lal Kalal, 2011). Additionally, the antioxidant properties of these compounds have been explored through DPPH assay methods, offering another dimension of utility in addressing oxidative stress-related diseases.
Structural Modifications and Supramolecular Aggregation The study of structural modifications and their impact on supramolecular aggregation is another area of interest. Research into how varying substituents influence intermolecular interaction patterns can provide insights into the conformational features and stability of complex compounds (H. Nagarajaiah, N. Begum, 2014). Such studies are crucial for the design of compounds with specific physical and chemical properties, enabling their application in diverse scientific and technological fields.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-26-21(29)16(20(28)25-13-4-3-5-15(8-13)30-2)10-23-22(26)33-11-19(27)24-14-6-7-17-18(9-14)32-12-31-17/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIRMAQQKMOZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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